molecular formula C25H34Br2N6S B12611695 Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- CAS No. 649740-22-7

Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-

Cat. No.: B12611695
CAS No.: 649740-22-7
M. Wt: 610.5 g/mol
InChI Key: XPXGXEJEMJNYAI-UHFFFAOYSA-N
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Description

Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is a complex organosulfur compound. Thiourea derivatives have garnered significant attention due to their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . This compound is particularly interesting due to its unique structure, which includes bromophenyl and piperazinyl groups.

Preparation Methods

The synthesis of thiourea derivatives typically involves the reaction of primary amines with isothiocyanates. For the specific compound Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-, the synthetic route would involve the reaction of 3-bromophenyl isothiocyanate with 4-methyl-1-piperazine . The reaction conditions often include solvents like dichloromethane or ethanol and may require catalysts to facilitate the reaction. Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Thiourea derivatives undergo various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of thiourea derivatives often involves the inhibition of specific enzymes or the interaction with cellular components. For example, thiourea compounds can inhibit the activity of certain oxidases, leading to reduced oxidative stress in cells . The molecular targets and pathways involved vary depending on the specific application but often include key enzymes and receptors in biological systems.

Comparison with Similar Compounds

Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can be compared with other thiourea derivatives such as N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea . While both compounds share a thiourea core, the presence of bromophenyl and piperazinyl groups in the former provides unique chemical and biological properties. Similar compounds include:

These comparisons highlight the versatility and unique properties of Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- in various scientific and industrial applications.

Properties

CAS No.

649740-22-7

Molecular Formula

C25H34Br2N6S

Molecular Weight

610.5 g/mol

IUPAC Name

1,3-bis[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]thiourea

InChI

InChI=1S/C25H34Br2N6S/c1-30-9-13-32(14-10-30)23(19-5-3-7-21(26)17-19)28-25(34)29-24(20-6-4-8-22(27)18-20)33-15-11-31(2)12-16-33/h3-8,17-18,23-24H,9-16H2,1-2H3,(H2,28,29,34)

InChI Key

XPXGXEJEMJNYAI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=S)NC(C3=CC(=CC=C3)Br)N4CCN(CC4)C

Origin of Product

United States

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